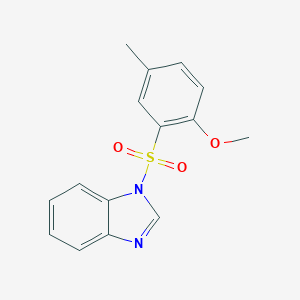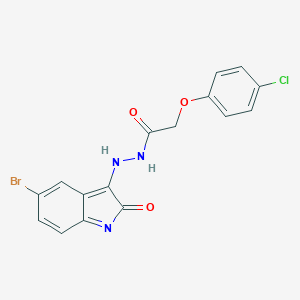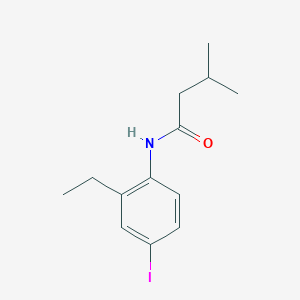
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSB is a benzimidazole derivative that has a sulfonyl group attached to it. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
科学研究应用
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit various scientific research applications. One of its primary applications is in the field of cancer research. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole is not fully understood. However, it has been suggested that 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole can prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit antioxidant properties. It has also been found to inhibit the activity of enzymes that are involved in the metabolism of drugs, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole in lab experiments is that it is relatively easy to synthesize. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole. One of the directions is to further investigate its mechanism of action. This can help to better understand how 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole inhibits cancer cell growth and inflammation. Another direction is to investigate the potential of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, research can be conducted to investigate the potential of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as an antioxidant and as a modulator of drug metabolism.
合成方法
The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been carried out using different methods. One of the most commonly used methods involves the reaction of 2-methoxy-5-methylphenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as a white solid that can be purified using column chromatography.
属性
分子式 |
C15H14N2O3S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
1-(2-methoxy-5-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-8-14(20-2)15(9-11)21(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
InChI 键 |
BCZAVYVHCOLHTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
溶解度 |
6.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)


